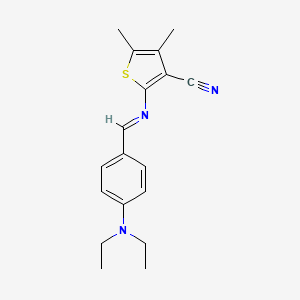

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of organic molecule that contains functional groups such as a benzylidene group, an amino group, and a nitrile group . It’s likely to be used in early discovery research as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic reactions. For instance, the Strecker reaction involves the formation of aminonitriles by the reaction of an aldehyde with an amine in the presence of cyanide ions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The compound may participate in various chemical reactions depending on its functional groups. For instance, the presence of the amino group and the nitrile group suggests that it might undergo reactions such as nucleophilic substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by various analytical techniques. These might include determining its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, and more .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

The compound is pivotal in the synthesis of complex heterocyclic structures, which are core components in many pharmaceuticals and materials. For example, the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives showcases its utility in creating compounds with potential biological activities (Elkholy & Morsy, 2006)[https://consensus.app/papers/facile-synthesis-8tetrahydropyrimido-5bquinoline-elkholy/f7f2b1cf43d150e282903b29f361aeff/?utm_source=chatgpt]. Additionally, its involvement in the synthesis of novel lipidic enaminones from a C18 keto-allenic ester illustrates its role in producing lipid-based enaminones, which are valuable in medicinal chemistry (Lie Ken Jie & Lau, 2000)[https://consensus.app/papers/novel-enaminones-ester-jie/73cba0f674bc5f60b6217dc394780afa/?utm_source=chatgpt].

Biological Activity Exploration

Compounds synthesized using "(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile" as a precursor have been evaluated for various biological activities. For instance, the synthesis and bioassay studies of substituted-N-(5-cyanopyrimidin-4yl)benzamides indicate research into antimicrobial and antioxidant properties, highlighting the compound's contribution to developing new therapeutic agents (Lavanya et al., 2010)[https://consensus.app/papers/synthesis-bioassay-studies-lavanya/515c8de2518d58a5bf4e9845ed15a3a5/?utm_source=chatgpt]. Similarly, the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from related compounds underscore its importance in discovering new treatments for cardiovascular and neurological disorders (Amr et al., 2010)[https://consensus.app/papers/antiarrhythmic-serotonin-antagonist-antianxiety-amr/ea43191d149552d4ab2764e1c49acc01/?utm_source=chatgpt].

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-5-21(6-2)16-9-7-15(8-10-16)12-20-18-17(11-19)13(3)14(4)22-18/h7-10,12H,5-6H2,1-4H3/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXDYGOZBUZHLG-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613326.png)

![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)

![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)

![3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2613335.png)

![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)

![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)